Cyclopentanecarboxylic acid

Description

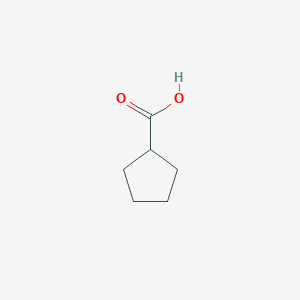

Structure

3D Structure

Properties

IUPAC Name |

cyclopentanecarboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O2/c7-6(8)5-3-1-2-4-5/h5H,1-4H2,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBDSSBMEKXHSJF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70187610 | |

| Record name | Cyclopentane carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70187610 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

114.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3400-45-1 | |

| Record name | Cyclopentanecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3400-45-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cyclopentane carboxylic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003400451 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cyclopentanecarboxylic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=59714 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Cyclopentane carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70187610 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cyclopentanecarboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.245 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CYCLOPENTANECARBOXYLIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z6691VH94A | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to Cyclopentanecarboxylic Acid: Chemical Properties, Structure, and Experimental Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cyclopentanecarboxylic acid (CPCA), a cyclic carboxylic acid, serves as a versatile building block in organic synthesis. Its unique five-membered ring structure imparts specific physical and chemical properties that are leveraged in the development of pharmaceuticals and specialty chemicals. This technical guide provides a comprehensive overview of the chemical properties, structural features, and detailed experimental protocols related to this compound, tailored for professionals in research and drug development.

Chemical Structure and Identification

This compound is characterized by a carboxyl group attached to a cyclopentane (B165970) ring.[1] This structure provides a combination of aliphatic and acidic characteristics.

Molecular Formula: C₆H₁₀O₂[1][2][3][4]

InChI Key: JBDSSBMEKXHSJF-UHFFFAOYSA-N[1][2]

Physicochemical Properties

The physical and chemical properties of this compound are summarized in the table below, providing key data for experimental design and application.

| Property | Value | References |

| Molecular Weight | 114.14 g/mol | [3][5] |

| Appearance | Colorless to pale yellow liquid or solid | [1][6][7] |

| Melting Point | 3-5 °C | [6][8] |

| Boiling Point | 216 °C | [3][6][8] |

| Density | 1.053 g/mL at 25 °C | [6][8] |

| pKa | 4.99 | [6][8] |

| Solubility | Moderately soluble in water; soluble in organic solvents like chloroform (B151607) and ethyl acetate. | [1][5][6] |

| Refractive Index (n20/D) | 1.453 | [6][8] |

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR (400MHz, CDCl₃):

-

δ 11.00 (brs, 1H): This broad singlet corresponds to the acidic proton of the carboxylic acid group.

-

δ 2.70-2.83 (m, 1H): This multiplet is attributed to the methine proton (CH) on the carbon bearing the carboxyl group.

-

δ 1.78-1.99 (m, 4H): This multiplet represents the protons on the two methylene (B1212753) groups adjacent to the methine carbon.

-

δ 1.65-1.78 (m, 2H) and 1.52-1.66 (m, 2H): These multiplets correspond to the remaining methylene protons on the cyclopentane ring.[9]

-

-

¹³C NMR: The carboxyl carbon typically absorbs in the range of 165-185 ppm. The carbons of the cyclopentane ring will appear in the aliphatic region of the spectrum.

Infrared (IR) Spectroscopy

The IR spectrum of this compound displays characteristic absorption bands:

-

O-H Stretch: A very broad band in the region of 2500-3300 cm⁻¹, characteristic of the hydrogen-bonded hydroxyl group of the carboxylic acid.

-

C=O Stretch: A strong absorption band around 1710 cm⁻¹ for the dimeric form, indicative of the carbonyl group.

-

C-H Stretch: Absorptions just below 3000 cm⁻¹ corresponding to the C-H bonds of the cyclopentane ring.

Mass Spectrometry

The electron ionization mass spectrum of this compound will show a molecular ion peak (M⁺) at m/z 114. Common fragmentation patterns for carboxylic acids include the loss of the hydroxyl group (M-17) and the carboxyl group (M-45).

Chemical Reactions and Synthesis

This compound undergoes typical reactions of carboxylic acids, making it a valuable synthetic intermediate. It is used in the preparation of amino acids and other biologically active compounds.[6]

Common Reactions

-

Esterification: Reacts with alcohols in the presence of an acid catalyst to form esters.[1]

-

Acid Chloride Formation: Conversion to cyclopentanecarbonyl chloride is achieved using reagents like thionyl chloride (SOCl₂) or oxalyl chloride.[10]

-

Reduction: Can be reduced to cyclopentylmethanol using strong reducing agents like lithium aluminum hydride (LiAlH₄).[10]

-

Neutralization: Reacts with bases, such as sodium hydroxide (B78521) (NaOH), to form the corresponding carboxylate salt.[10]

Synthesis Routes

Several methods for the synthesis of this compound have been reported, including:

-

Palladium-catalyzed hydrocarboxylation.[3]

-

Oxidation of cyclopentanol.[11]

-

Reaction of a cyclopentyl Grignard reagent with carbon dioxide.

Experimental Protocols

The following are detailed methodologies for key experiments involving this compound.

Synthesis of this compound from Cyclopentene (B43876) Oxide

This two-step protocol describes the synthesis of this compound starting from cyclopentene oxide.[9]

Step 1: Synthesis of 2-Hydroxythis compound

-

Reaction Setup: In a thoroughly dried flask, dissolve 8.4 g (0.1 mol) of cyclopentene oxide in 50 mL of anhydrous DMF.

-

Reagent Addition: Add 2.4 g (0.1 mol) of magnesium powder to the stirred solution.

-

Carboxylation: Cool the mixture to -10 °C and bubble carbon dioxide gas through the solution while simultaneously adding 16.3 g (0.15 mol) of trimethylsilyl (B98337) chloride (TMSCl).

-

Reaction: Maintain the reaction at a temperature below 0 °C for 4-5 hours.

-

Work-up: Add the filtrate to a 1N hydrochloric acid solution to adjust the pH to 3-4.

-

Extraction: Extract the aqueous solution twice with 60 mL portions of ethyl acetate.

-

Washing and Drying: Wash the combined organic layers with saturated brine and dry over anhydrous magnesium sulfate.

-

Isolation: Remove the solvent by distillation to obtain 2-hydroxythis compound.

Step 2: Reduction to this compound

-

Hydrogenation Setup: Dissolve 11.58 g (89 mmol) of 2-hydroxythis compound in 80 mL of ethanol. Add 0.33 g of 10% Pd/C and 0.13 g of chloric acid.

-

Hydrogenation: Purge the reactor with nitrogen three times, then introduce hydrogen gas to a pressure of 3-4 kg/cm ². Heat the reaction to 45-50 °C for 6 hours.

-

Filtration: Filter the reaction mixture to remove the Pd/C catalyst.

-

Solvent Removal: Evaporate the majority of the solvent under reduced pressure.

-

Acidification and Extraction: Add 15% hydrochloric acid to adjust the pH to 2-3 and extract with 90 mL of ethyl acetate.

-

Purification: Perform vacuum distillation of the organic layer to yield liquid this compound.

Conversion to Cyclopentanecarbonyl Chloride

This protocol details the conversion of this compound to its corresponding acid chloride using thionyl chloride.

-

Reaction Setup: In a flame-dried, two-neck round-bottom flask equipped with a magnetic stirrer and a reflux condenser connected to a gas trap, place this compound (1.0 eq).

-

Reagent Addition: Add an excess of thionyl chloride (SOCl₂) (approximately 2.0-3.0 eq). An inert solvent such as dichloromethane (B109758) (DCM) can also be used.

-

Reaction: Stir the mixture at room temperature for 30 minutes, then gently heat to reflux (around 70-80 °C). The reaction is typically complete within 1-3 hours, which can be monitored by the cessation of HCl and SO₂ gas evolution.

-

Work-up: After cooling to room temperature, remove the excess thionyl chloride and any solvent by distillation or under reduced pressure using a rotary evaporator.

-

Purification: The crude cyclopentanecarbonyl chloride can be purified by fractional distillation under reduced pressure.

Purification by Distillation

For purification of the final product or intermediates, vacuum distillation is often employed.

-

Apparatus Setup: Assemble a standard vacuum distillation apparatus. Ensure all glassware is dry.

-

Sample Preparation: Place the crude this compound in the distillation flask.

-

Distillation: Gradually reduce the pressure and gently heat the distillation flask.

-

Fraction Collection: Collect the fraction that distills at the expected boiling point under the applied pressure. The boiling point of this compound is 216 °C at atmospheric pressure, so a lower temperature will be observed under vacuum.

Visualizations

Chemical Structure

References

- 1. benchchem.com [benchchem.com]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. This compound(3400-45-1) 1H NMR spectrum [chemicalbook.com]

- 4. benchchem.com [benchchem.com]

- 5. This compound(3400-45-1) 13C NMR spectrum [chemicalbook.com]

- 6. Page loading... [wap.guidechem.com]

- 7. Cyclopentylcarboxylic acid [webbook.nist.gov]

- 8. Separation of Cyclopentane carboxylic acid on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 9. This compound | C6H10O2 | CID 18840 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Organic Syntheses Procedure [orgsyn.org]

- 11. Preparation method of this compound - Eureka | Patsnap [eureka.patsnap.com]

An In-depth Technical Guide to the Physical Properties of Cyclopentanecarboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclopentanecarboxylic acid (CPCA), a saturated fatty acid with a five-membered aliphatic ring, serves as a crucial building block in the synthesis of a variety of organic compounds, including pharmaceuticals and fragrances. A thorough understanding of its physical properties is paramount for its effective application in chemical synthesis, reaction kinetics, and formulation development. This technical guide provides a comprehensive overview of the key physical characteristics of this compound, complete with methodologies for their determination and a summary of quantitative data.

Core Physical Properties

The physical state of this compound is typically a colorless to light yellow liquid under standard conditions.[1][2][3] Its distinct properties are a direct consequence of its molecular structure, which features a non-polar cyclopentyl ring and a polar carboxylic acid functional group.

Quantitative Physical Data

A compilation of the critical physical properties of this compound is presented in the table below for easy reference and comparison.

| Property | Value | Units | Notes |

| Molecular Formula | C₆H₁₀O₂ | [2][4][5] | |

| Molecular Weight | 114.14 | g/mol | [4][5][6] |

| Appearance | Colorless to light yellow liquid | [1][2][3] | |

| Density | 1.053 | g/mL at 25 °C | [3][7] |

| Melting Point | 3-5 | °C | [3][7] |

| Boiling Point | 216 | °C | [1][3][7] |

| Solubility in Water | Soluble | [1][7][8] | |

| Solubility in Organic Solvents | Soluble in Chloroform, Ethyl Acetate | [3][7][9] | |

| pKa | 4.99 | at 25 °C | [9][10] |

| Refractive Index (n20/D) | 1.453 | [3] | |

| Flash Point | 93.4 | °C (closed cup) | |

| Vapor Pressure | 0.0626 | mmHg at 25°C | [7] |

Experimental Protocols

Accurate determination of physical properties is fundamental to chemical characterization. The following sections detail standardized experimental protocols for measuring the key physical constants of this compound.

Determination of Melting Point

The melting point of a substance is the temperature at which it changes state from solid to liquid. For a pure crystalline solid, this transition occurs over a narrow temperature range.

Methodology:

-

Sample Preparation: A small amount of solid this compound (if in a solid state, which can occur as the melting point is near room temperature) is finely powdered.[11]

-

Capillary Tube Loading: The powdered sample is packed into a thin-walled capillary tube, sealed at one end, to a height of 2-3 mm.[11][12]

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus, which consists of a heated block or an oil bath and a calibrated thermometer or an electronic temperature sensor.[12] The capillary should be positioned adjacent to the thermometer bulb to ensure accurate temperature reading.[13]

-

Heating: The apparatus is heated slowly, at a rate of approximately 1-2 °C per minute, as the temperature approaches the expected melting point.[12]

-

Observation: The temperature at which the first drop of liquid appears (the beginning of melting) and the temperature at which the entire sample becomes a clear liquid (the end of melting) are recorded.[12][13] This range represents the melting point of the sample. For pure compounds, this range is typically narrow (0.5-1 °C).[12]

Determination of Boiling Point

The boiling point is the temperature at which the vapor pressure of a liquid equals the pressure surrounding the liquid, and the liquid changes into a vapor.

Methodology:

-

Sample Preparation: A small volume (a few milliliters) of liquid this compound is placed in a small test tube or a fusion tube.[14][15]

-

Capillary Inversion: A capillary tube, sealed at one end, is inverted and placed into the test tube containing the sample.[14][15]

-

Apparatus Setup: The test tube assembly is attached to a thermometer and heated in a suitable apparatus, such as a Thiele tube or an aluminum block, to ensure uniform heating.[14] The thermometer bulb should be level with the sample.[14]

-

Heating: The apparatus is heated gently.[14] As the liquid heats up, a stream of bubbles will emerge from the open end of the inverted capillary tube.[14]

-

Observation: The heat source is then removed, and the liquid is allowed to cool. The boiling point is the temperature at which the liquid just begins to enter the capillary tube.[16] This occurs when the vapor pressure inside the capillary equals the atmospheric pressure.

Determination of pKa

The pKa value is a measure of the acidity of a compound. It is the negative logarithm of the acid dissociation constant (Ka).

Methodology (Potentiometric Titration):

-

Solution Preparation: A known concentration of this compound is prepared in a suitable solvent, typically water or a water-alcohol mixture.

-

Titration Setup: A pH electrode, calibrated with standard buffer solutions, is immersed in the acid solution. The solution is stirred continuously.

-

Titration: A standard solution of a strong base (e.g., NaOH) of known concentration is added in small, precise increments from a burette.

-

Data Collection: The pH of the solution is recorded after each addition of the titrant.

-

Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The equivalence point is determined from the inflection point of the curve. The pKa is the pH at which half of the acid has been neutralized (i.e., at the half-equivalence point).

Visualizing Experimental Workflow

To illustrate the logical flow of determining the physical properties of a chemical substance like this compound, the following workflow diagram is provided.

Caption: A flowchart outlining the general steps for determining the physical properties of a compound.

Spectroscopic Data

Spectroscopic analysis provides valuable information about the molecular structure of a compound.

-

Infrared (IR) Spectroscopy: The IR spectrum of this compound exhibits characteristic absorption bands. A strong, broad peak is typically observed in the region of 2500-3300 cm⁻¹ due to the O-H stretching of the carboxylic acid group. A sharp, intense peak around 1700 cm⁻¹ corresponds to the C=O (carbonyl) stretching vibration.[4][6]

Conclusion

This technical guide has provided a detailed overview of the key physical properties of this compound, offering a valuable resource for professionals in research and drug development. The tabulated data, coupled with the standardized experimental protocols, will aid in the accurate characterization and effective utilization of this important chemical intermediate. The provided workflow visualization further clarifies the process of physical property determination, emphasizing a systematic approach to chemical analysis.

References

- 1. This compound(3400-45-1)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 2. CAS 3400-45-1: this compound | CymitQuimica [cymitquimica.com]

- 3. This compound | 3400-45-1 [chemicalbook.com]

- 4. This compound | C6H10O2 | CID 18840 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. scbt.com [scbt.com]

- 6. Cyclopentylcarboxylic acid [webbook.nist.gov]

- 7. chembk.com [chembk.com]

- 8. Page loading... [guidechem.com]

- 9. This compound CAS#: 3400-45-1 [m.chemicalbook.com]

- 10. chembk.com [chembk.com]

- 11. byjus.com [byjus.com]

- 12. chem.ucalgary.ca [chem.ucalgary.ca]

- 13. scribd.com [scribd.com]

- 14. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 15. byjus.com [byjus.com]

- 16. scribd.com [scribd.com]

Cyclopentanecarboxylic Acid: A Deep Dive into its Solubility in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of cyclopentanecarboxylic acid in various organic solvents. Understanding the solubility of this compound is critical for a range of applications, including reaction chemistry, purification, formulation development, and drug delivery. This document presents available solubility data, detailed experimental protocols for solubility determination, and a logical workflow for assessing solubility.

Core Concepts in Solubility

The solubility of a solid in a liquid solvent is defined as the maximum amount of the solid that can dissolve in a given amount of the solvent at a specific temperature to form a saturated solution. This equilibrium is influenced by several factors, including the chemical structures of the solute and solvent, temperature, and pressure. The principle of "like dissolves like" is a fundamental concept, suggesting that solutes tend to dissolve in solvents with similar polarity.

This compound possesses both a nonpolar cyclopentyl ring and a polar carboxylic acid group. This amphiphilic nature dictates its solubility across a spectrum of organic solvents.

Quantitative Solubility Data

Precise quantitative solubility data for this compound in a wide array of organic solvents is not extensively available in public literature. However, based on its chemical structure and available qualitative descriptions, its solubility behavior can be inferred. For comparative purposes, this guide includes quantitative data for cyclohexanecarboxylic acid, a structurally similar compound, to provide solubility estimates.

| Solvent | Polarity | Predicted/Known Solubility of this compound | Quantitative Data for Cyclohexanecarboxylic Acid (Analogue) |

| Polar Protic Solvents | |||

| Methanol | High | Soluble | Miscible at room temperature[1] |

| Ethanol | High | Soluble | Miscible at room temperature[1] |

| Polar Aprotic Solvents | |||

| Acetone | Medium-High | Soluble | 18 wt% at 40 °C |

| Ethyl Acetate | Medium | Soluble | Data not available |

| Dichloromethane | Medium | Soluble | Data not available |

| Chloroform | Medium | Soluble | Data not available |

| Nonpolar Solvents | |||

| Toluene | Low | Sparingly Soluble | Data not available |

| Hexane | Low | Sparingly Soluble | Data not available |

Experimental Protocols for Solubility Determination

Accurate determination of solubility is crucial for many scientific and industrial processes. The following are detailed methodologies for key experiments to quantify the solubility of a solid organic compound like this compound in an organic solvent.

Gravimetric Method for Solubility Determination

This method relies on the direct measurement of the mass of the solute dissolved in a known mass or volume of a saturated solution.

Materials:

-

This compound

-

Selected organic solvent

-

Analytical balance (accurate to ±0.1 mg)

-

Thermostatically controlled shaker or water bath

-

Vials with screw caps

-

Syringe filters (chemically compatible with the solvent)

-

Pre-weighed evaporation dishes or vials

-

Oven or vacuum oven

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a vial containing a known volume (e.g., 10 mL) of the selected organic solvent. An excess of solid should be visible to ensure saturation.

-

Seal the vial tightly to prevent solvent evaporation.

-

Place the vial in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C, 37 °C).

-

Agitate the mixture for a sufficient time to reach equilibrium. A minimum of 24 hours is recommended, with periodic checks to ensure undissolved solid remains.

-

-

Sample Withdrawal and Filtration:

-

Allow the vial to stand undisturbed at the set temperature for at least 4 hours to allow the excess solid to settle.

-

Carefully draw a known volume (e.g., 5 mL) of the supernatant into a syringe.

-

Attach a syringe filter to the syringe and filter the solution into a pre-weighed evaporation dish or vial. This step is critical to remove any undissolved solid particles.

-

-

Solvent Evaporation and Mass Determination:

-

Record the exact mass of the filtered solution.

-

Place the evaporation dish in an oven or vacuum oven at a temperature sufficient to evaporate the solvent without decomposing the solute. The temperature should be below the boiling point of the solute and the decomposition temperature.

-

Once the solvent has completely evaporated, cool the dish in a desiccator to room temperature.

-

Weigh the evaporation dish containing the dried solute.

-

Repeat the drying and weighing process until a constant mass is achieved.

-

-

Calculation of Solubility:

-

Calculate the mass of the dissolved solute by subtracting the initial mass of the empty dish from the final mass of the dish with the dried solute.

-

Calculate the mass of the solvent by subtracting the mass of the dissolved solute from the total mass of the filtered solution.

-

Express the solubility in desired units, such as g/100 g of solvent or g/100 mL of solvent (if the density of the solvent is known).

-

UV/Vis Spectroscopy Method for Solubility Determination

This method is suitable if the solute has a chromophore that absorbs ultraviolet or visible light and the solvent is transparent in that region. A calibration curve must first be established.

Materials:

-

This compound

-

Selected organic solvent (UV-grade)

-

UV/Vis spectrophotometer

-

Quartz cuvettes

-

Volumetric flasks and pipettes

-

Analytical balance

-

Thermostatically controlled shaker or water bath

-

Syringe filters

Procedure:

-

Preparation of Standard Solutions and Calibration Curve:

-

Prepare a stock solution of this compound of a known concentration in the chosen solvent.

-

Perform a serial dilution of the stock solution to create a series of standard solutions with decreasing concentrations.

-

Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax) using the UV/Vis spectrophotometer.

-

Plot a calibration curve of absorbance versus concentration. The plot should be linear and follow the Beer-Lambert law.

-

-

Preparation of Saturated Solution and Sampling:

-

Follow the same procedure as in the gravimetric method (steps 1.1 and 1.2) to prepare a saturated solution and obtain a filtered sample of the supernatant.

-

-

Sample Analysis:

-

Dilute the filtered saturated solution with a known volume of the solvent to bring the absorbance within the linear range of the calibration curve.

-

Measure the absorbance of the diluted sample at λmax.

-

-

Calculation of Solubility:

-

Use the equation of the calibration curve to determine the concentration of the diluted sample from its absorbance.

-

Calculate the concentration of the original saturated solution by multiplying the concentration of the diluted sample by the dilution factor.

-

Express the solubility in the desired units (e.g., mol/L or g/L).

-

Mandatory Visualizations

To aid in the understanding of the experimental process, the following diagrams illustrate the logical workflow.

References

Spectroscopic Profile of Cyclopentanecarboxylic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the key spectroscopic data for Cyclopentanecarboxylic Acid (CAS No: 3400-45-1, Molecular Formula: C₆H₁₀O₂), a crucial building block in pharmaceutical synthesis and materials science. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) profiles, offering a foundational dataset for characterization, quality control, and developmental research.

Spectroscopic Data Summary

The empirical data gathered from ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry are summarized below. These values provide the characteristic spectroscopic fingerprints for this compound.

Nuclear Magnetic Resonance (NMR) Data

NMR spectroscopy confirms the structural integrity of the molecule by identifying the chemical environment of each proton and carbon atom.

Table 1: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~11.89 | Broad Singlet | 1H | Carboxylic Acid (-COOH) |

| ~2.76 | Quintet | 1H | Methine (-CH) |

| 1.50 - 2.00 | Multiplet | 8H | Methylene (-CH₂) |

| Solvent: CDCl₃, Instrument: 90 MHz[1] |

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| ~182.8 | Carbonyl (C=O) |

| ~43.5 | Methine (-CH) |

| ~30.1 | C2, C5 (-CH₂) |

| ~25.8 | C3, C4 (-CH₂) |

| Solvent: CDCl₃, Instrument: 22.5 MHz |

Infrared (IR) Spectroscopy Data

IR spectroscopy identifies the key functional groups present in the molecule based on their vibrational frequencies. The spectrum is dominated by features of the carboxylic acid group.

Table 3: Principal IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Vibration Type | Functional Group |

| 2500 - 3300 | Strong, Broad | O-H Stretch | Carboxylic Acid |

| ~2965 | Strong | C-H Stretch | Alkane C-H |

| ~1705 | Strong | C=O Stretch | Carboxylic Acid |

| ~1410 | Medium | O-H Bend | Carboxylic Acid |

| ~1220 | Strong | C-O Stretch | Carboxylic Acid |

| Sample Preparation: Liquid Film |

Mass Spectrometry (MS) Data

Electron Impact Mass Spectrometry (EI-MS) provides the molecular weight and characteristic fragmentation pattern of the molecule.

Table 4: Key Mass Spectrometry Fragments for this compound

| Mass-to-Charge Ratio (m/z) | Relative Intensity (%) | Assignment |

| 114 | 8.4 | [M]⁺ (Molecular Ion) |

| 97 | 3.9 | [M-OH]⁺ |

| 86 | 23.7 | |

| 73 | 100.0 (Base Peak) | [M-C₃H₇]⁺ or [C₄H₉O]⁺ |

| 69 | 35.8 | [C₅H₉]⁺ (Loss of -COOH) |

| 41 | 39.9 | [C₃H₅]⁺ |

| Ionization Method: Electron Impact (EI) at 75 eV[1] |

Experimental Protocols

The following protocols describe generalized yet detailed procedures for obtaining the spectroscopic data presented above.

NMR Spectroscopy Protocol

-

Sample Preparation : Dissolve approximately 10-20 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) within a 5 mm NMR tube.

-

Instrument Setup : Insert the sample tube into the spectrometer's probe.

-

Locking and Shimming : Lock the field frequency to the deuterium (B1214612) signal of the solvent. Perform automated or manual shimming to optimize the magnetic field homogeneity, ensuring sharp, symmetrical peaks.

-

¹H NMR Acquisition :

-

Tune and match the proton channel of the probe.

-

Acquire a standard one-pulse proton spectrum. A 90° pulse angle is typically used.

-

Set appropriate spectral width, acquisition time, and relaxation delay (e.g., 1-2 seconds).

-

Collect a sufficient number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition :

-

Tune and match the carbon channel.

-

Acquire a proton-decoupled ¹³C spectrum to simplify the spectrum to singlets for each unique carbon.

-

A larger number of scans is required due to the low natural abundance of ¹³C.

-

-

Data Processing : Apply Fourier transformation to the raw data (FID). Phase the spectrum and perform baseline correction. Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS at 0.00 ppm).

IR Spectroscopy Protocol (Liquid Film)

-

Sample Preparation : As this compound is a liquid at room temperature, the neat liquid film method is appropriate. Place one to two drops of the neat liquid onto the surface of a salt plate (e.g., NaCl or KBr).

-

Cell Assembly : Gently place a second salt plate on top of the first to create a thin, uniform liquid film between them.

-

Background Spectrum : Place the empty, clean salt plates in the spectrometer's sample holder and run a background scan. This is crucial to subtract the absorbance from atmospheric CO₂ and H₂O, as well as the plates themselves.

-

Sample Spectrum : Place the assembled sample cell into the holder and acquire the sample spectrum.

-

Data Analysis : The resulting spectrum of absorbance or transmittance versus wavenumber is analyzed to identify the characteristic absorption bands.

Mass Spectrometry Protocol (EI-MS)

-

Sample Introduction : Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by Gas Chromatography (GC). For direct insertion, the sample is heated to ensure volatilization.

-

Ionization : In the ion source, the vaporized molecules are bombarded with a high-energy electron beam (typically 70 eV). This process ejects an electron from the molecule, creating a positively charged molecular ion ([M]⁺) and causing fragmentation.

-

Mass Analysis : The generated ions are accelerated into a mass analyzer (e.g., a quadrupole). The analyzer separates the ions based on their mass-to-charge ratio (m/z).

-

Detection : An electron multiplier or similar detector records the abundance of ions at each m/z value.

-

Data Interpretation : The resulting mass spectrum is plotted as relative intensity versus m/z. The peak with the highest m/z often represents the molecular ion, and the fragmentation pattern provides structural information.

Visualization of Spectroscopic Workflow

The logical flow from sample preparation to structural elucidation using multiple spectroscopic techniques is a cornerstone of chemical analysis. The following diagram illustrates this standardized workflow.

Caption: Workflow for the spectroscopic analysis and structural confirmation of an organic compound.

References

The Ubiquitous Circle: A Technical Guide to the Natural Occurrence of Cyclic Carboxylic Acids

Abstract

Cyclic carboxylic acids represent a diverse and vital class of naturally occurring compounds with profound implications for biology, medicine, and environmental science. From regulating plant growth and mediating inflammatory responses in animals to serving as biomarkers in petroleum, these molecules exhibit a remarkable range of structures and functions. This technical guide provides an in-depth exploration of the core classes of naturally occurring cyclic carboxylic acids, including phytohormones (jasmonates, abscisic acid, gibberellins), prostaglandins (B1171923), naphthenic acids, and specialized fatty acids like chaulmoogric and hydnocarpic acids. Designed for researchers, scientists, and drug development professionals, this document details their natural sources, biosynthetic pathways, and physiological roles. Furthermore, it presents quantitative data in structured tables for comparative analysis, provides detailed experimental protocols for their extraction and quantification, and visualizes key signaling and experimental workflows using Graphviz diagrams.

Introduction to Cyclic Carboxylic Acids

Cyclic carboxylic acids are organic compounds containing at least one carboxyl functional group (-COOH) attached to a non-aromatic or aromatic ring structure. Their cyclic nature imparts distinct chemical and physical properties that influence their biological activity and environmental fate. This guide focuses on several key families of these compounds that are biosynthesized across various kingdoms of life and play critical roles in signaling and defense. Understanding the natural occurrence, biosynthesis, and mechanism of action of these molecules is paramount for advancements in agriculture, pharmacology, and environmental remediation.

Phytohormones: The Chemical Messengers of the Plant Kingdom

Plants utilize a sophisticated network of hormones to regulate their growth, development, and responses to environmental stimuli. Among these are several classes of cyclic carboxylic acids that act as key signaling molecules.

Jasmonates

Jasmonic acid (JA) and its derivatives, collectively known as jasmonates, are lipid-based hormones that play crucial roles in plant defense against herbivores and pathogens, as well as in developmental processes such as pollen maturation and senescence.[1][2] They are synthesized from α-linolenic acid via the octadecanoid pathway.[1]

Signaling Pathway of Jasmonic Acid:

The perception of the bioactive form, jasmonoyl-isoleucine (JA-Ile), by the F-box protein COI1 triggers the degradation of JASMONATE ZIM-DOMAIN (JAZ) repressor proteins.[2][3] This derepresses transcription factors like MYC2, leading to the expression of jasmonate-responsive genes.[1][4]

Abscisic Acid (ABA)

Abscisic acid is a sesquiterpenoid phytohormone crucial for regulating seed dormancy, germination, and responses to abiotic stresses, particularly drought, by inducing stomatal closure to reduce water loss.[5][6][7] ABA is synthesized from the cleavage of carotenoids.[8][9]

Signaling Pathway of Abscisic Acid:

In the absence of ABA, protein phosphatases 2C (PP2Cs) inhibit SNF1-related protein kinases 2 (SnRK2s).[9] The binding of ABA to its receptors (PYR/PYL/RCAR) leads to the inhibition of PP2Cs, thereby activating SnRK2s, which then phosphorylate downstream transcription factors to regulate gene expression.[5][9]

Gibberellins

Gibberellins (GAs) are a large family of tetracyclic diterpenoid carboxylic acids that regulate various developmental processes, including seed germination, stem elongation, and fruit development.[10][11] Gibberellic acid (GA3) is one of the most well-known and commercially used gibberellins.[10][12]

Data Presentation: Phytohormone Concentrations

The endogenous levels of these phytohormones vary significantly depending on the plant species, tissue type, developmental stage, and environmental conditions.

| Phytohormone | Plant Species | Tissue | Condition | Concentration Range | Reference(s) |

| Jasmonic Acid | Solanum lycopersicum (Tomato) | Leaves | Ozone Stress | Up to 13-fold increase from baseline | [9] |

| Abscisic Acid | Various | Leaves | Drought Stress | Significant increase | [7][13] |

| Gibberellin A1 (GA1) | Pisum sativum (Pea) | Developing Seeds | 10-16 DAA | Varies with development | [3] |

| Gibberellin A20 (GA20) | Pisum sativum (Pea) | Seed Coat | 12 DAA | ~15 ng/g fresh weight | [3] |

Prostaglandins: Local Hormones in Animal Physiology

Prostaglandins are lipid compounds in animals that are derived from fatty acids, primarily arachidonic acid.[14] They are a subclass of eicosanoids and are synthesized in almost every tissue in the body, acting as local hormones.[14][15] They are involved in a wide array of physiological processes, including inflammation, blood flow, the formation of blood clots, and the induction of labor.[7][15]

Data Presentation: Prostaglandin (B15479496) Concentrations in Tissues

Prostaglandin levels are tightly regulated and can change rapidly in response to physiological or pathological stimuli.

| Prostaglandin | Species | Tissue | Condition | Concentration Range | Reference(s) |

| Prostaglandin E2 (PGE2) | Rat | Placenta | Pregnancy Day 12 | ~9.98 ng/mg protein | [16] |

| Prostaglandin F2α (PGF2α) | Rat | Placenta | Pregnancy Day 12 | ~9.70 ng/mg protein | [16] |

| Prostaglandin I2 (PGI2) | Human | Esophageal Mucosa | Inflamed | Elevated vs. Healthy | [17] |

Environmental and Industrial Cyclic Carboxylic Acids

Naphthenic Acids

Naphthenic acids (NAs) are a complex mixture of cycloaliphatic carboxylic acids that are naturally present in crude oil and oil sands bitumen.[18][19] Their presence is a result of the biodegradation of petroleum hydrocarbons.[18] NAs are of significant interest due to the corrosion problems they cause in oil refineries and their toxicity to aquatic organisms in oil sands process-affected water.[19][20]

Data Presentation: Naphthenic Acid Concentrations

| Source | Location/Type | Concentration Range | Reference(s) |

| Crude Oil | Various | Up to 4% (wt) | [21] |

| Oil Sands Ore | Syncrude, Canada | ~200 mg/kg | [14] |

Chaulmoogric and Hydnocarpic Acids

Chaulmoogric acid and hydnocarpic acid are cyclic fatty acids characterized by a cyclopentene (B43876) ring.[22] They are primarily found in the oil of seeds from trees of the family Flacourtiaceae, such as Hydnocarpus wightianus.[17] Chaulmoogra oil has a history in traditional medicine for the treatment of leprosy.[22]

Data Presentation: Composition in Chaulmoogra Oil

| Cyclic Fatty Acid | Hydnocarpus Species | Percentage in Oil | Reference(s) |

| Chaulmoogric Acid | H. kurzii | ~29.6% | [23] |

| H. wightiana | ~35.0% | [23] | |

| Taraktogenos kurzii | ~27% | [24][25] | |

| Hydnocarpic Acid | H. kurzii | ~23.0% | [23] |

| H. wightiana | ~33.9% | [23] | |

| Taraktogenos kurzii | ~48% | [24][25] |

Experimental Protocols

Accurate quantification of cyclic carboxylic acids is essential for understanding their physiological roles and environmental impact. The following sections provide detailed methodologies for their extraction and analysis.

General Experimental Workflow

The analysis of cyclic carboxylic acids from complex matrices typically involves extraction, purification, and instrumental analysis, most commonly by liquid or gas chromatography coupled with mass spectrometry.

Protocol for Phytohormone (ABA, GA, JA) Extraction and Quantification by UPLC-MS/MS

This protocol is adapted for the simultaneous extraction of multiple phytohormone classes from small amounts of plant tissue (approx. 10-50 mg).[2][10][15]

1. Sample Preparation and Homogenization: a. Flash-freeze ~10-50 mg of plant tissue in liquid nitrogen. b. Homogenize the frozen tissue to a fine powder using a pre-chilled mortar and pestle or a bead beater.

2. Extraction: a. To the homogenized powder, add 1 mL of pre-chilled extraction solvent (80% acetonitrile (B52724), 1% acetic acid in water). b. Add an internal standard mixture containing deuterated analogues of the target hormones (e.g., d6-ABA, d2-GA4, d6-JA). c. Vortex thoroughly and incubate at -20°C for at least 1 hour. d. Centrifuge at 15,000 x g for 15 minutes at 4°C. e. Carefully collect the supernatant.

3. Solid-Phase Extraction (SPE) Cleanup: a. Condition a C18 SPE cartridge (e.g., Sep-Pak tC18) with 1 mL of 100% methanol (B129727), followed by 1 mL of 1% acetic acid.[10] b. Dilute the supernatant from step 2e with 1% acetic acid to reduce the acetonitrile concentration to <10%. c. Load the diluted sample onto the conditioned SPE cartridge. d. Wash the cartridge with 1 mL of 1% acetic acid to remove polar impurities. e. Elute the phytohormones with 1 mL of 80% acetonitrile containing 1% acetic acid.[10]

4. Sample Concentration and Reconstitution: a. Dry the eluate completely using a vacuum concentrator. b. Reconstitute the dried extract in a small volume (e.g., 50-100 µL) of the initial mobile phase (e.g., 10% acetonitrile with 0.1% formic acid). c. Centrifuge to pellet any insoluble material and transfer the supernatant to an autosampler vial.

5. UPLC-MS/MS Analysis: a. Chromatography: Use a reverse-phase C18 column with a gradient elution program.

- Mobile Phase A: Water with 0.1% formic acid.

- Mobile Phase B: Acetonitrile with 0.1% formic acid.

- Run a gradient from low to high concentration of Mobile Phase B to separate the analytes. b. Mass Spectrometry: Operate the mass spectrometer in negative ion electrospray mode (ESI-).

- Use Multiple Reaction Monitoring (MRM) for quantification, monitoring specific precursor-to-product ion transitions for each analyte and its internal standard.

Protocol for Prostaglandin Extraction and Quantification by LC-MS/MS

This protocol is suitable for the analysis of prostaglandins in biological fluids or tissue homogenates.[1][4]

1. Sample Preparation: a. Acidify the sample (e.g., cell culture supernatant, plasma) to pH 3-4 with formic acid to protonate the carboxylic acid groups. b. Add an internal standard (e.g., d4-PGE2, d4-PGD2).

2. Liquid-Liquid or Solid-Phase Extraction: a. LLE: Extract the prostaglandins into an organic solvent like ethyl acetate. Repeat the extraction twice. Pool the organic phases and evaporate to dryness. b. SPE: Alternatively, use a C18 SPE cartridge. Condition the cartridge, load the acidified sample, wash with a low-organic solvent, and elute with a high-organic solvent (e.g., methanol or ethyl acetate). Evaporate the eluate to dryness.

3. Reconstitution and Analysis: a. Reconstitute the dried extract in the initial mobile phase. b. Analyze by LC-MS/MS, typically using a reverse-phase column and negative ion ESI-MS/MS with MRM, similar to the phytohormone analysis. Complete chromatographic separation of isomers like PGE2 and PGD2 is critical.[1]

Protocol for Naphthenic Acid Extraction from Water

This protocol describes a general method for extracting NAs from environmental water samples.[26]

1. Sample Preparation: a. Acidify the water sample (e.g., 1 L) to pH ~2 with a strong acid (e.g., HCl).

2. Liquid-Liquid Extraction (LLE): a. Extract the acidified water sample with dichloromethane (B109758) (CH2Cl2) in a separatory funnel. Perform the extraction three times. b. Combine the organic extracts and dry over anhydrous sodium sulfate. c. Filter and concentrate the extract to a small volume (e.g., 1 mL) under a gentle stream of nitrogen.

3. Derivatization (for GC-MS): a. To the concentrated extract, add a derivatizing agent (e.g., N-(tert-butyldimethylsilyl)-N-methyltrifluoroacetamide, MTBSTFA) to convert the carboxylic acids to their TBDMS esters. b. Heat the reaction mixture to ensure complete derivatization.

4. GC-MS Analysis: a. Inject the derivatized sample into a GC-MS system. b. Use a non-polar capillary column (e.g., DB-5ms). c. The mass spectrometer can be operated in full scan mode for characterization or selected ion monitoring (SIM) mode for quantification of specific ions.

Conclusion

The natural occurrence of cyclic carboxylic acids is a testament to the intricate and convergent evolution of biochemical pathways. These molecules are central to the regulation of life processes and have significant industrial and environmental relevance. The methodologies and data presented in this guide offer a comprehensive resource for professionals in life sciences and drug development, facilitating further research into the vast potential of these fascinating compounds. The continued development of sensitive and high-throughput analytical techniques will undoubtedly uncover new cyclic carboxylic acids and further elucidate their roles in the natural world.

References

- 1. An improved LC-MS-MS method for the quantification of prostaglandins E2 and D2 production in biological fluids - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Extraction and Quantification of Plant Hormones and RNA from Pea Axillary Buds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. academic.oup.com [academic.oup.com]

- 4. LC/MS/MS method for analysis of E2 series prostaglandins and isoprostanes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Molecular Aspects of Seed Development Controlled by Gibberellins and Abscisic Acids | MDPI [mdpi.com]

- 6. In situ imaging reveals disparity between prostaglandin localization and abundance of prostaglandin synthases - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Frontiers | Abscisic Acid and Abiotic Stress Tolerance in Crop Plants [frontiersin.org]

- 8. Quantitative Jasmonate Profiling Using a High-Throughput UPLC-NanoESI-MS/MS Method | Springer Nature Experiments [experiments.springernature.com]

- 9. Quantification of jasmonic acid by SPME in tomato plants stressed by ozone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. bio-protocol.org [bio-protocol.org]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Mechanisms of Abscisic Acid-Mediated Drought Stress Responses in Plants - PMC [pmc.ncbi.nlm.nih.gov]

- 14. cec.org [cec.org]

- 15. Frontiers | A Rapid Method for Quantifying RNA and Phytohormones From a Small Amount of Plant Tissue [frontiersin.org]

- 16. Prostaglandins F2α and E2 in rat placenta and fetal membrane: a comprehensive immunohistochemistry of their synthetic enzymes and in vivo tissue levels during normal pregnancy - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Tissue concentrations and correlations of prostaglandins in healthy and inflamed human esophageal and jejunal mucosa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Protocols for Measurement of Naphthenic Acids in Aqueous Samples | Springer Nature Experiments [experiments.springernature.com]

- 20. Distribution of prostaglandins in human tissues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Naphthenic Acids: Formation, Role in Emulsion Stability, and Recent Advances in Mass Spectrometry-Based Analytical Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 22. journalajrcs.com [journalajrcs.com]

- 23. PlantFAdb: COMPONENT FATTY-ACIDS OF CHAULMOOGRA OIL. COMPONENT FATTY-ACIDS OF CHAULMOOGRA OIL Sengupta, A.; Gupta, J. K.; Dutta, J.; Ghosh, A. Journal of the Science of Food and Agriculture (1973) 24 669-674 [fatplants.net]

- 24. pharmacy180.com [pharmacy180.com]

- 25. gyansanchay.csjmu.ac.in [gyansanchay.csjmu.ac.in]

- 26. Detecting naphthenic acids in waters by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

Cyclopentanecarboxylic Acid: A Comprehensive Technical Overview

Introduction

Cyclopentanecarboxylic acid (CAS No. 3400-45-1) is a cyclic carboxylic acid comprising a five-membered cyclopentane (B165970) ring attached to a carboxyl functional group.[1] This compound, appearing as a colorless to pale yellow liquid or solid depending on the temperature, serves as a crucial building block in organic synthesis.[1][2] Its utility is particularly noted in the preparation of pharmaceuticals, agrochemicals, and other specialized fine chemicals.[2][3] The presence of the polar carboxyl group lends it moderate solubility in water, while it remains highly soluble in organic solvents.[1][4] This guide provides an in-depth look at its nomenclature, physicochemical properties, synthesis protocols, and analytical methodologies for researchers, scientists, and professionals in drug development.

Nomenclature and Synonyms

The systematic and unambiguous naming of chemical compounds is critical for scientific communication. The internationally recognized IUPAC name for this compound is This compound .[5][6]

It is also known by several other names and identifiers in commercial and research contexts:

-

Cyclopentyl formic acid[2]

Physicochemical Properties

A summary of the key quantitative properties of this compound is presented below. These properties are fundamental for its application in experimental design and chemical processing.

| Property | Value | Unit |

| Molecular Formula | C₆H₁₀O₂ | |

| Molecular Weight | 114.14 | g/mol |

| Melting Point | 3-5[2], -7[8] | °C |

| Boiling Point | 216[2], 212[8] | °C |

| Density | 1.053 (at 25 °C) | g/mL |

| Refractive Index (n20/D) | 1.453 | |

| pKa | 4.99 (at 25 °C) | |

| Water Solubility | Moderately Soluble[4] |

Experimental Protocols

Detailed methodologies are essential for the replication and advancement of scientific research. The following sections provide established protocols for the synthesis and analysis of this compound.

Synthesis of this compound via Hydrogenation

This protocol describes a two-step synthesis starting from cyclopentene (B43876) oxide.[9]

Step 1: Synthesis of 2-hydroxythis compound

-

Dissolve 8.4g (0.1 mol) of cyclopentene oxide in 50 mL of thoroughly dried DMF.

-

While stirring, add 2.4g (0.1 mol) of magnesium powder to the solution.

-

Cool the mixture to -10°C.

-

Simultaneously introduce carbon dioxide gas into the solution while adding 16.3g (1.5 mol) of TMSCl.

-

Allow the reaction to proceed for 4-5 hours, maintaining a temperature below 0°C.

-

Add the resulting filtrate to a 1N hydrochloric acid solution to adjust the pH to 3-4.

-

Extract the aqueous solution twice with 60 mL portions of ethyl acetate.

-

Wash the combined organic layers with saturated brine.

-

Distill the organic layer to yield 2-hydroxythis compound.[9]

Step 2: Hydrogenation to this compound

-

Dissolve 11.58g (89 mmol) of the 2-hydroxythis compound from Step 1 in 80 mL of ethanol.

-

Add 0.33g of 10% Pd/C catalyst and 0.13g of chloric acid.

-

Replace the atmosphere in the reactor with nitrogen gas three times.

-

Introduce hydrogen gas at a pressure of 3-4 kg/cm ² and heat the reaction to 45-50°C for 6 hours.[9]

-

Filter the mixture to remove the Pd/C catalyst.

-

Evaporate the majority of the solvent.

-

Add 15% hydrochloric acid to adjust the pH to 2-3.

-

Extract the product with 90 mL of ethyl acetate.

-

Perform vacuum distillation on the organic layer to obtain liquid this compound.[9]

Analytical Method: HPLC Analysis

High-Performance Liquid Chromatography (HPLC) is a standard method for the analysis and purification of this compound.

-

Column: Newcrom R1, a reverse-phase column with low silanol (B1196071) activity.[10]

-

Mobile Phase: A mixture of acetonitrile (B52724) (MeCN), water, and an acid modifier.

-

Detection:

-

Quantitation: Generate a calibration curve using certified standards of this compound to determine the concentration in unknown samples.

Visualized Workflow and Pathways

Diagrams are powerful tools for illustrating complex processes and relationships. The following sections provide visual representations relevant to this compound.

Logical Workflow for Synthesis

The diagram below illustrates the key stages in the synthesis of this compound from cyclopentene oxide, as detailed in the experimental protocol.

Caption: Workflow for the synthesis of this compound.

General Reaction Pathway

Carboxylic acids are versatile functional groups. This diagram shows the central role of this compound as a precursor to other important chemical entities like esters and amides, which are common in drug development.

Caption: Key synthetic pathways from this compound.

References

- 1. CAS 3400-45-1: this compound | CymitQuimica [cymitquimica.com]

- 2. This compound | 3400-45-1 [chemicalbook.com]

- 3. Page loading... [wap.guidechem.com]

- 4. solubilityofthings.com [solubilityofthings.com]

- 5. This compound | C6H10O2 | CID 18840 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Solved What is the IUPAC name of compound shown here? A) | Chegg.com [chegg.com]

- 7. Cyclopentylcarboxylic acid [webbook.nist.gov]

- 8. This compound - Wikipedia [en.wikipedia.org]

- 9. Page loading... [wap.guidechem.com]

- 10. Separation of Cyclopentane carboxylic acid on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 11. benchchem.com [benchchem.com]

An In-Depth Technical Guide to the Health and Safety of Cyclopentanecarboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclopentanecarboxylic acid (CPCA), also known as Cyclopentylcarboxylic acid, is a carbocyclic compound with the molecular formula C6H10O2.[1][2] It serves as a valuable building block in organic synthesis, particularly in the creation of diverse chemical structures for industrial and research purposes, including pharmaceuticals and agrochemicals.[2][3] Its structure, featuring a five-membered carbon ring attached to a carboxylic acid group, provides unique chemical reactivity.[2][3]

This guide provides comprehensive health and safety information for this compound, compiled for professionals in research and drug development. It outlines the substance's properties, hazards, and requisite safety protocols to ensure its safe handling, storage, and use in a laboratory setting. All quantitative data is summarized in tables for clarity, and key procedural workflows are visualized using diagrams.

Chemical Identification and Physical Properties

Accurate identification and understanding the physical properties of a substance are foundational to its safe handling.

Table 1: Chemical Identifiers for this compound

| Identifier | Value |

|---|---|

| CAS Number | 3400-45-1[1][4] |

| EINECS Number | 222-269-5[1] |

| Molecular Formula | C6H10O2[1][4] |

| Molecular Weight | 114.14 g/mol [1][2] |

| Synonyms | Cyclopentylcarboxylic acid, Cyclopentanoic acid, Carboxycyclopentane[1][2][5] |

| InChI Key | JBDSSBMEKXHSJF-UHFFFAOYSA-N[4] |

Table 2: Physical and Chemical Properties of this compound

| Property | Value |

|---|---|

| Appearance | Colorless to light yellow, clear liquid[1][2][5] |

| Odor | Odorless or faint, akin to acetic acid[3][6] |

| Physical State | Liquid at room temperature[2][6] |

| Melting Point | 3 - 5 °C (lit.)[1][4] |

| Boiling Point | 216 °C (lit.)[1][2][4] |

| Density | 1.053 g/mL at 25 °C (lit.)[1][2][4] |

| Flash Point | 93.4 °C / 200.1 °F (closed cup)[1][4] |

| Autoignition Temp. | 465 °C / 869 °F[6] |

| Vapor Pressure | 25 mmHg @ 118 °C[6] |

| Vapor Density | 3.9[6] |

| Refractive Index | n20/D 1.453 (lit.)[4] |

| Water Solubility | Moderately soluble / Very soluble[3][5][7] |

| Solubility | Soluble in organic solvents like ethanol, ether, chloroform, and ethyl acetate.[3][7] |

Hazard Identification and GHS Classification

This compound is classified as an irritant. The primary hazards are to the skin, eyes, and respiratory system.[6][8]

Table 3: GHS Hazard Classification for this compound

| Classification | Hazard Statement | Precautionary Codes (Examples) | Pictogram | Signal Word |

|---|---|---|---|---|

| Skin Irritation (Category 2) | H315: Causes skin irritation[8] | P264, P280, P302+P352, P332+P317[8] | Warning [8] | |

| Serious Eye Irritation (Category 2A) | H319: Causes serious eye irritation[8] | P280, P305+P351+P338, P337+P313[8] | Warning [8] | |

| Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory Tract Irritation | H335: May cause respiratory irritation[6][8] | P261, P271, P304+P340, P319, P403+P233[8][9] | Warning [8] |

| Flammable Liquids (Category 4) | H227: Combustible liquid[6] | P210, P370+P378[6] | None | Warning [6] |

Toxicological Profile

The available safety data sheets indicate a significant lack of quantitative toxicological data for this compound in the public domain.

Table 4: Summary of Toxicological Data

| Toxicological Endpoint | Data |

|---|---|

| Acute Toxicity (Oral, Dermal, Inhalation) | No data available[1] |

| Skin Corrosion/Irritation | Causes skin irritation (Category 2)[6][8] |

| Serious Eye Damage/Irritation | Causes serious eye irritation (Category 2A)[6][8] |

| Respiratory or Skin Sensitisation | No data available[1] |

| Germ Cell Mutagenicity | No data available[1] |

| Carcinogenicity | No component of this product at levels ≥ 0.1% is identified as a probable, possible or confirmed human carcinogen by IARC.[1] |

| Reproductive Toxicity | No data available[1] |

| Aspiration Hazard | No data available[1] |

Note on Experimental Protocols

Detailed experimental protocols for the toxicological assessment of this compound are not available in the public domain safety documents reviewed. Toxicological studies are typically conducted following standardized OECD, EPA, or ISO guidelines. For drug development professionals, this data gap indicates the potential need for commissioning specific non-clinical toxicological studies to support regulatory submissions.

Emergency Procedures

Immediate and appropriate response during an emergency is critical to minimizing harm.

First-Aid Measures

-

Inhalation: Remove the victim to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and seek immediate medical attention.[6][9]

-

Skin Contact: Immediately wash off with soap and plenty of water while removing all contaminated clothing. Get medical attention if irritation occurs or persists.[6]

-

Eye Contact: Rinse cautiously with water for at least 15 minutes, also under the eyelids.[6] Remove contact lenses, if present and easy to do. Continue rinsing.[6] If eye irritation persists, get medical advice/attention.[6]

-

Ingestion: Do NOT induce vomiting.[10] Never give anything by mouth to an unconscious person.[1] Rinse mouth with water and seek immediate medical attention.[1][11]

Caption: Emergency response workflow for different exposure routes.

Fire-Fighting Measures

Table 5: Fire-Fighting Guidance

| Aspect | Recommendation |

|---|---|

| Suitable Extinguishing Media | Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide (CO2).[1][6] |

| Unsuitable Extinguishing Media | No information available.[6] A solid water stream may be inefficient.[12] |

| Specific Hazards | Combustible material.[6] Containers may explode when heated.[6] Hazardous decomposition products include carbon monoxide and carbon dioxide.[5][6] |

| Protective Equipment | Wear a self-contained breathing apparatus (SCBA) with pressure-demand (MSHA/NIOSH approved or equivalent) and full protective gear.[5][6] |

| NFPA 704 Rating | Health: 2, Flammability: 1, Instability: 0[1] |

Safe Handling and Storage Protocol

Adherence to proper handling and storage procedures is essential to prevent exposure and maintain chemical integrity.

Handling

-

Handle in a well-ventilated area or under a chemical fume hood.[6][10]

-

Avoid contact with skin and eyes.[5]

-

Wash hands thoroughly after handling.[6]

-

Keep away from open flames, hot surfaces, and sources of ignition.[5][6]

-

Use non-sparking tools and take precautionary measures against static discharges.[6][9]

Storage

Caption: Logical workflow for the safe handling and storage of CPCA.

Exposure Controls and Personal Protection

Engineering controls and personal protective equipment (PPE) are the primary methods for minimizing occupational exposure.

Engineering Controls

-

Facilities should be equipped with an eyewash station and a safety shower close to the workstation.[6][10]

-

Use only outdoors or in a well-ventilated area, such as under a chemical fume hood, to keep airborne concentrations low.[6][10]

Personal Protective Equipment (PPE)

Table 6: Personal Protective Equipment (PPE) Requirements

| Protection | Specification |

|---|---|

| Eye/Face | Wear chemical safety goggles or a face shield. Equipment must be approved under government standards such as NIOSH (US) or EN 166 (EU).[1][6] |

| Skin | Wear appropriate protective gloves (e.g., Camatril®, minimum layer thickness 0.4 mm, breakthrough time > 480 min) and impervious clothing or a lab coat to prevent skin exposure.[1][6] |

| Respiratory | Respiratory protection is not typically required under normal use conditions with adequate ventilation.[1][6] If vapors or mists are generated and exposure limits may be exceeded, use a NIOSH/MSHA-approved respirator.[10] |

Caption: Decision workflow for selecting appropriate PPE.

Stability and Reactivity

Understanding the chemical stability and reactivity is crucial for safe storage and handling.

Table 7: Stability and Reactivity Profile

| Parameter | Description |

|---|---|

| Reactivity | No specific reactivity data available; however, it is stable under normal conditions.[1][6] |

| Chemical Stability | Stable under recommended storage conditions.[5][6] |

| Conditions to Avoid | Incompatible products, excess heat, open flames, hot surfaces, and sources of ignition.[5][6] |

| Incompatible Materials | Strong oxidizing agents, strong bases.[5][6] |

| Hazardous Decomposition Products | Carbon monoxide (CO) and Carbon dioxide (CO2) may be generated during combustion or thermal decomposition.[5][6] |

| Hazardous Polymerization | Will not occur.[6] |

Accidental Release Measures

-

Personal Precautions: Remove all sources of ignition.[6] Ensure adequate ventilation.[9] Avoid breathing vapors and contact with the substance.[1] Wear appropriate personal protective equipment.[9]

-

Environmental Precautions: Prevent the chemical from entering drains or waterways.[12][13]

-

Containment and Cleanup: Soak up the spill with an inert absorbent material (e.g., sand, silica (B1680970) gel, universal binder).[6] Collect the material into a suitable, closed container for disposal.[6]

Ecological Information

There is no data available regarding the ecological effects of this compound.[1] Discharge into the environment should be avoided.[9]

Disposal Considerations

Dispose of waste material in accordance with all applicable federal, state, and local environmental regulations.[6] Do not mix with other waste. Uncleaned containers should be handled as the product itself.

Conclusion

This compound is a valuable research chemical that presents moderate hazards, primarily as a skin, eye, and respiratory irritant, and as a combustible liquid. The significant lack of public toxicological and ecological data necessitates a cautious approach. Professionals in research and drug development must mitigate risks by strictly adhering to the safety protocols outlined in this guide, including the consistent use of engineering controls and appropriate personal protective equipment. Proper handling, storage, and emergency preparedness are paramount to ensuring a safe laboratory environment.

References

- 1. chemicalbook.com [chemicalbook.com]

- 2. innospk.com [innospk.com]

- 3. solubilityofthings.com [solubilityofthings.com]

- 4. 环戊烷羧酸 99% | Sigma-Aldrich [sigmaaldrich.com]

- 5. This compound(3400-45-1)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 6. fishersci.com [fishersci.com]

- 7. chembk.com [chembk.com]

- 8. This compound | C6H10O2 | CID 18840 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. echemi.com [echemi.com]

- 10. s3-us-west-2.amazonaws.com [s3-us-west-2.amazonaws.com]

- 11. fishersci.com [fishersci.com]

- 12. cdn.caymanchem.com [cdn.caymanchem.com]

- 13. tcichemicals.com [tcichemicals.com]

Thermal Stability of Cyclopentanecarboxylic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Physicochemical Properties

A summary of the relevant physicochemical properties of cyclopentanecarboxylic acid is provided in the table below.

| Property | Value | Reference(s) |

| Molecular Formula | C₆H₁₀O₂ | [1] |

| Molecular Weight | 114.14 g/mol | [1] |

| Appearance | Colorless to pale yellow liquid or solid | [3] |

| Melting Point | 3-5 °C | |

| Boiling Point | 216 °C | |

| Flash Point | 93.4 °C (closed cup) |

Thermal Decomposition of this compound

The thermal decomposition of this compound can proceed through different pathways depending on the conditions, such as the presence of catalysts.

Catalyzed Thermal Decomposition

A detailed study on the gas-phase thermal decomposition of this compound catalyzed by hydrogen bromide (HBr) has been conducted.[4] In this investigation, the decomposition was found to be a homogeneous, first-order reaction with respect to both the acid and the catalyst. The primary decomposition products were identified as cyclopentene, carbon monoxide (CO), and water (H₂O).[4]

The kinetics of this catalyzed decomposition over a temperature range of 369.0–434.0 °C can be described by the following Arrhenius equation[4]:

k₂ = 10¹³·⁴⁹ e⁻³⁴⁵⁹⁰/RT cm³ mol⁻¹ s⁻¹

where:

-

k₂ is the second-order rate constant

-

R is the gas constant (in cal mol⁻¹)

-

T is the absolute temperature (in Kelvin)

The table below summarizes the key quantitative data from this study.

| Parameter | Value | Conditions | Reference |

| Temperature Range | 369.0–434.0 °C | Gas phase, HBr catalyst | [4] |

| Decomposition Products | Cyclopentene, Carbon Monoxide, Water | Gas phase, HBr catalyst | [4] |

| Reaction Order | First order in acid and catalyst | Gas phase, HBr catalyst | [4] |

| Arrhenius Equation | k₂ = 10¹³·⁴⁹ e⁻³⁴⁵⁹⁰/RT cm³ mol⁻¹ s⁻¹ | Gas phase, HBr catalyst | [4] |

Uncatalyzed Thermal Decomposition

Specific experimental data from techniques such as Thermogravimetric Analysis (TGA) or Differential Scanning Calorimetry (DSC) for the uncatalyzed thermal decomposition of pure this compound are not extensively reported in the reviewed literature. However, general principles of thermal decomposition for carboxylic acids suggest that decarboxylation (the removal of a carboxyl group as CO₂) is a plausible pathway.[5] In the absence of a catalyst, the decomposition of cyclic carboxylic acids can be complex and may lead to a variety of products through various mechanisms, including ring-opening and fragmentation.[6][7]

Safety Data Sheets for this compound indicate that under fire conditions or upon thermal decomposition, hazardous products such as carbon monoxide (CO) and carbon dioxide (CO₂) are formed.[3]

Experimental Protocols

Standard techniques for evaluating the thermal stability of chemical compounds include Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).[8][9]

Thermogravimetric Analysis (TGA)

Objective: To determine the temperature at which a material undergoes a change in mass due to decomposition, and to quantify this mass loss.[10]

Methodology:

-

Sample Preparation: A small, accurately weighed sample of this compound (typically 5-10 mg) is placed into a tared TGA sample pan, often made of alumina (B75360) or platinum.

-

Instrument Setup: The sample pan is placed on a sensitive microbalance within a furnace.

-

Atmosphere: A controlled atmosphere is established by purging the furnace with an inert gas (e.g., nitrogen or argon) at a constant flow rate to prevent oxidative decomposition.

-

Temperature Program: The sample is heated at a constant rate (e.g., 10 °C/min) over a defined temperature range.

-

Data Acquisition: The mass of the sample is continuously monitored and recorded as a function of temperature.

-

Data Analysis: The resulting TGA curve plots the percentage of initial mass versus temperature. The onset temperature of decomposition is typically determined from the point of significant mass loss. The derivative of the TGA curve (DTG curve) can be used to identify the temperatures of maximum decomposition rates.[11]

Differential Scanning Calorimetry (DSC)

Objective: To measure the heat flow associated with thermal transitions in a material as a function of temperature. This can be used to determine the enthalpy of decomposition and to identify other thermal events such as melting.[12]

Methodology:

-

Sample Preparation: A small, accurately weighed sample of this compound (typically 2-5 mg) is hermetically sealed in a DSC pan (e.g., aluminum). An empty, sealed pan is used as a reference.

-

Instrument Setup: The sample and reference pans are placed in the DSC cell.

-

Atmosphere: A controlled atmosphere, typically an inert gas like nitrogen, is maintained within the cell.

-

Temperature Program: The sample and reference are heated at a constant rate (e.g., 10 °C/min) over a specified temperature range.

-

Data Acquisition: The instrument measures the difference in heat flow required to maintain the sample and reference at the same temperature.

-

Data Analysis: The DSC thermogram plots heat flow versus temperature. Endothermic and exothermic events, such as melting and decomposition, appear as peaks. The area under a peak can be integrated to determine the enthalpy change of the transition.[13][14]

Visualizations

The following diagrams illustrate the catalyzed decomposition pathway and the general experimental workflows for TGA and DSC.

References

- 1. This compound | C6H10O2 | CID 18840 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. fishersci.com [fishersci.com]

- 4. Catalyzed thermal decomposition of organic acids. Part 2.—Catalyzed decomposition of cyclopentane- and cycloheptane-carboxylic acids by hydrogen bromide - Journal of the Chemical Society, Faraday Transactions 1: Physical Chemistry in Condensed Phases (RSC Publishing) [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. arkat-usa.org [arkat-usa.org]

- 7. Thermal Decomposition of 2-Cyclopentenone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Thermogravimetric Analysis (TGA) vs Differential Scanning Calorimetry (DSC): Comparing Thermal Analysis Techniques | Lab Manager [labmanager.com]

- 9. mt.com [mt.com]

- 10. Thermogravimetric analysis - Wikipedia [en.wikipedia.org]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. Differential scanning calorimetry - Wikipedia [en.wikipedia.org]

- 13. Differential Scanning Calorimetry - Overview | Malvern Panalytical [malvernpanalytical.com]

- 14. Differential scanning calorimetry: An invaluable tool for a detailed thermodynamic characterization of macromolecules and their interactions - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Acidity and pKa of Cyclopentanecarboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the acidity and associated pKa of cyclopentanecarboxylic acid. It includes comparative data with analogous compounds, detailed experimental protocols for pKa determination, and logical diagrams to illustrate key concepts and workflows.